molecular formula C10H9NO2 B12356816 4-hydroxy-3-methyl-4aH-quinolin-2-one

4-hydroxy-3-methyl-4aH-quinolin-2-one

Cat. No.: B12356816
M. Wt: 175.18 g/mol
InChI Key: FSBRTWHLJLXGTJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position and a methyl group at the 3-position. The unique structure of this compound makes it an interesting subject for research due to its potential biological and pharmaceutical applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetaldehyde, diethylamine, and acetic anhydride. Reaction conditions often involve refluxing the reaction mixture in solvents such as benzene or acetic acid .

Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives, which are valuable in pharmaceutical research due to their potential therapeutic properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-hydroxy-3-methyl-4aH-quinolin-2-one include other quinoline derivatives such as 2-hydroxyquinoline, 4-hydroxyquinoline, and 2,4-dihydroxyquinoline . These compounds share a similar quinoline core structure but differ in the position and type of substituents.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the hydroxyl group at the 4-position and the methyl group at the 3-position can enhance its solubility and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-hydroxy-3-methyl-4aH-quinolin-2-one

InChI

InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5,7,12H,1H3

InChI Key

FSBRTWHLJLXGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2C=CC=CC2=NC1=O)O

Origin of Product

United States

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